![molecular formula C24H14S4 B12612399 2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene CAS No. 648436-52-6](/img/structure/B12612399.png)
2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with dithiophene units connected via sulfanediylethyne linkages, making it a subject of interest in materials science and organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene typically involves multiple steps, including the formation of the biphenyl core, introduction of sulfanediylethyne linkages, and attachment of dithiophene units. Common synthetic routes may include:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions using biphenyl boronic acid and halogenated precursors.
Introduction of Sulfanediylethyne Linkages: This step may involve Sonogashira coupling reactions to introduce ethynyl groups, followed by thiolation to form sulfanediylethyne linkages.
Attachment of Dithiophene Units: The final step involves coupling reactions to attach dithiophene units to the sulfanediylethyne linkages.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert sulfanediylethyne linkages to sulfides.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the biphenyl or dithiophene units.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Functionalized biphenyl or dithiophene derivatives.
Applications De Recherche Scientifique
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene involves its interaction with molecular targets through its unique structural features. The biphenyl core provides rigidity, while the dithiophene units contribute to electronic properties. The sulfanediylethyne linkages allow for flexibility and conjugation, enabling the compound to participate in various chemical and biological processes. The pathways involved may include electron transfer, molecular recognition, and binding interactions with specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Biphenyldiol: Similar biphenyl core but lacks the sulfanediylethyne and dithiophene units.
2,2’-Bithiophene: Contains dithiophene units but lacks the biphenyl core and sulfanediylethyne linkages.
4,4’-Biphenyldithiol: Features biphenyl and thiol groups but lacks the ethynyl and dithiophene components.
Uniqueness
2,2’-[[1,1’-Biphenyl]-2,2’-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene is unique due to its combination of biphenyl, sulfanediylethyne, and dithiophene units, which confer distinct electronic, optical, and structural properties. This makes it a versatile compound for various applications in materials science, chemistry, biology, and industry.
Propriétés
Numéro CAS |
648436-52-6 |
|---|---|
Formule moléculaire |
C24H14S4 |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
2-[2-[2-[2-(2-thiophen-2-ylethynylsulfanyl)phenyl]phenyl]sulfanylethynyl]thiophene |
InChI |
InChI=1S/C24H14S4/c1-3-11-23(27-17-13-19-7-5-15-25-19)21(9-1)22-10-2-4-12-24(22)28-18-14-20-8-6-16-26-20/h1-12,15-16H |
Clé InChI |
BBRAPBIWTHDBDB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2SC#CC3=CC=CS3)SC#CC4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)

![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
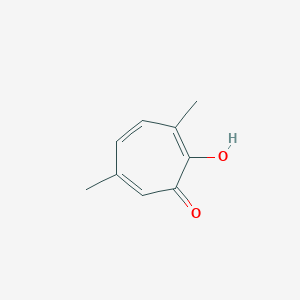
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)

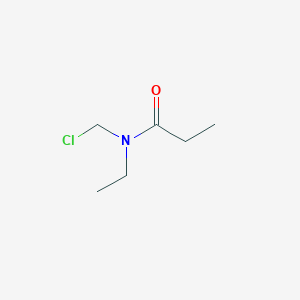
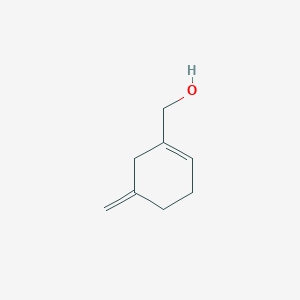
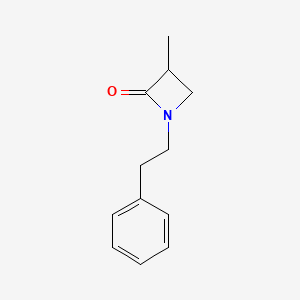
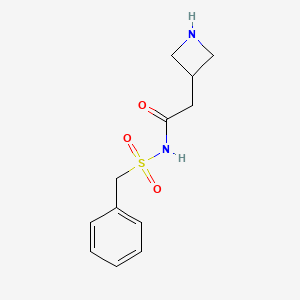
![2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12612392.png)
